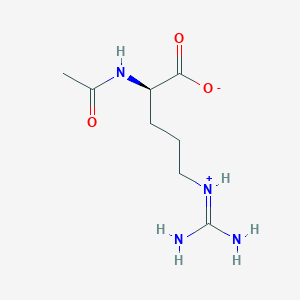

Ac-D-Arg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315051 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-86-8 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-D-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL-D-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Selection of Coupling Reagents and Additives:

The choice of coupling reagent is a decisive factor in preventing racemization. While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activators, their use alone can lead to significant epimerization. peptide.combachem.com To mitigate this, additives are commonly employed.

Additives: 1-Hydroxybenzotriazole (HOBt) and its analogs are frequently used in conjunction with carbodiimides. peptide.combachem.com HOBt intercepts the highly reactive O-acylisourea intermediate formed by the carbodiimide (B86325), converting it into an OBt active ester. These esters are more stable and less prone to oxazolone formation and subsequent racemization, while still being sufficiently reactive for amidation. peptide.com

Aminium/Uronium and Phosphonium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are designed to facilitate efficient coupling with minimal racemization. peptide.combachem.com These reagents often incorporate a HOBt moiety within their structure, promoting the in-situ formation of the less racemization-prone active esters. bachem.com

Low-Epimerization Reagents: Specific reagents have been developed for coupling easily epimerized amino acids. For example, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recognized as a coupling reagent that results in very little epimerization. peptide.com

The following table summarizes common coupling reagents and their general effectiveness in controlling stereochemistry.

| Reagent Class | Examples | Mechanism of Action | Racemization Risk | Notes |

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. | High (when used alone) | Addition of HOBt or similar additives is crucial to suppress racemization. peptide.combachem.com |

| Aminium/Uronium | HBTU, TBTU, HATU | In-situ formation of HOBt or HOAt active esters. | Low | Highly efficient and widely used in solid-phase peptide synthesis. peptide.com |

| Phosphonium | PyBOP, PyAOP | Forms OBt or OAt active esters. | Low | Known for high coupling efficiency and suppression of racemization. bachem.com |

| Phosphonic Acid Anhydrides | T3P | Activates the carboxyl group via anhydride (B1165640) formation. | Low | Considered a green and efficient reagent with low epimerization potential. rsc.org |

| Other | DEPBT | Forms a benzotriazinyl ester intermediate. | Very Low | Particularly useful for coupling amino acids that are prone to epimerization. peptide.com |

Stereoselective Synthesis of Derivatives:

Beyond preserving the existing stereocenter, derivatization can involve the creation of new chiral centers with high stereochemical control. An example is the stereoselective hydroxylation of N-acetyl arginine. Dynamic kinetic resolution (DKR) has been employed for the stereoselective synthesis of both (2S,3R)- and (2R,3R)-N-acetylated C-3 hydroxy-arginine derivatives. nih.gov This process involves the use of a specific catalyst, such as an (R)-SEGPHOS/Ru(II) catalyst, which can resolve a racemic or prochiral precursor into a single desired stereoisomer with high diastereomeric and enantiomeric excess. nih.gov

The following table outlines an example of a reaction providing stereochemical control during the synthesis of a novel derivative.

| Reaction Type | Precursor | Key Reagents/Catalyst | Product Stereoisomer | Reference |

| Hydroxylation via DKR | β-ketoester precursor of N-acetyl-arginine | (R)-SEGPHOS/Ru(II) catalyst | (2S,3R)-N-acetyl-3-hydroxy-arginine | nih.gov |

| Hydroxylation via DKR | β-ketoester precursor of N-acetyl-arginine | (S)-SEGPHOS/Ru(II) catalyst (hypothetical) | (2R,3S)-N-acetyl-3-hydroxy-arginine | nih.gov |

Advanced Research Applications and Methodologies

Integration of Ac-D-Arg-OH into Novel Biochemical Tool Development

This compound's established roles in peptide synthesis and as a component in CPPs inherently classify it as a valuable biochemical tool. Future developments could see its integration into more sophisticated analytical platforms and diagnostic kits. For instance, its inclusion in compositions for detecting or measuring specific analytes suggests its utility in developing novel biosensors or diagnostic assays. google.comgoogle.comgoogle.com The precise control over its chemical structure and its resistance to common proteolytic enzymes make it an ideal candidate for creating stable biochemical probes and reagents that can withstand complex biological environments.

Exploration of Unconventional Enzymatic Reactivities Involving D-Arginine Derivatives

While the interaction of this compound with Protease II via affinity chromatography is known, the broader landscape of D-arginine derivatives and their enzymatic reactivities remains an active area of research. Studies focusing on D-amino acid-utilizing enzymes or enzymes that exhibit unusual substrate specificities could uncover novel catalytic mechanisms or inhibitory actions involving this compound. researchgate.net Research into the stereospecificity of enzyme-substrate binding is crucial, and this compound provides a platform to investigate how the D-configuration and N-acetylation influence interactions with proteases, peptidases, and other enzyme classes, potentially leading to the development of highly selective enzyme modulators.

Prospects for Advanced Materials Science Applications in Research

The ability of this compound to be immobilized onto matrices for affinity chromatography researchgate.netresearchgate.net points towards its potential in advanced materials science. Beyond purification, its chemical structure, featuring a charged guanidino group and an amide linkage, could be leveraged for the development of novel functionalized surfaces, biomaterials, or hydrogels. For example, incorporating this compound into polymer backbones or surface coatings could impart specific binding properties, alter surface wettability, or create biocompatible materials for tissue engineering or biosensing applications. Further research could explore its self-assembly properties or its use in creating peptide-based nanomaterials with tailored functionalities.

Compound List

Ac-D-Arg-OH

D-arginine

L-arginine

N-acetyl-D-arginine

N-acetyl-L-arginine

N-acetyl lysine (B10760008)

N-acetyl-L-lysine

N-acetyl-D-lysine

N-acetyl histidine

N-acetyl-L-histidine

N-acetyl-D-histidine

N-acetyl proline

N-acetyl-L-proline

N-acetyl-D-proline

Protease II

Ac-D-Asn(Trt)-OH

Ac-D-Asp(OtBu)-OH

Ac-D-Cys(Trt)-OH

Ac-D-Gln(Trt)-OH

Ac-D-Glu(OtBu)-OH

Ac-D-Glu-OH

Ac-D-His(Trt)-OH

Ac-DL-Abu-OH

Ac-DL-Ala-OH

Ac-D-Phe(2-

Q & A

Q. What analytical techniques are most reliable for characterizing Ac-D-Arg-OH purity and structural integrity?

To ensure accurate characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with reference standards and report limits of detection (LOD) for impurities . For hygroscopic compounds like this compound, include Karl Fischer titration for water content analysis .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Adopt a factorial experimental design to test stability across pH (3–9) and temperature (4°C, 25°C, 40°C). Use HPLC to quantify degradation products over time (e.g., 0, 7, 14, 30 days). Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations using ICH Q1A guidelines and report uncertainty intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction conditions (e.g., solvent purity, stoichiometry, and catalyst concentration) and employ process analytical technology (PAT) for real-time monitoring. Use statistical tools like ANOVA to identify critical process parameters. Include batch records in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chiral stability data for this compound?

Conduct comparative studies using circular dichroism (CD) spectroscopy and enantioselective HPLC to assess racemization rates under replicated conditions. Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent polarity, trace metal contaminants). Use Bayesian statistics to quantify confidence in conflicting results .

Q. What computational models are effective for predicting this compound interactions with biological targets?

Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to study binding affinities. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with crystal structures from the Protein Data Bank (PDB) and report RMSD values for alignment accuracy .

Q. How to design a mechanistic study for this compound’s role in enzymatic inhibition?

Use stopped-flow kinetics to measure inhibition constants (Kᵢ) under pseudo-first-order conditions. Employ site-directed mutagenesis to identify critical residues in the enzyme active site. Integrate data with Lineweaver-Burk plots and computational docking (e.g., AutoDock Vina) to propose inhibition mechanisms .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and the Akaike Information Criterion (AIC) for model selection. Report raw data in appendices and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to address outliers in spectroscopic data for this compound without introducing bias?

Predefine outlier criteria (e.g., Grubbs’ test at α=0.05) before analysis. Use robust statistical methods (e.g., median absolute deviation) for datasets with non-normal distributions. Document excluded data points transparently in supplementary materials .

Literature and Theoretical Frameworks

Q. What frameworks guide hypothesis generation for this compound’s novel applications?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For translational studies, integrate the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental endpoints .

Q. How to conduct a systematic review of this compound’s pharmacokinetic properties?

Follow PRISMA guidelines for literature screening and data extraction. Use tools like Covidence for bias assessment (e.g., ROBINS-I). Synthesize data via meta-regression to account for interspecies variability in bioavailability studies .

Q. Note on Citations and Ethics

- Always cite primary sources for synthesis protocols and spectral data.

- For human cell studies, include IRB approval details and informed consent documentation per .

- Avoid non-peer-reviewed sources (e.g., ) as per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.